molecular formula C20H19ClN4O2S B10987830 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide

Cat. No.: B10987830
M. Wt: 414.9 g/mol
InChI Key: ZHPXKQKIHXSOGW-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core substituted with a chlorophenyl group and a cycloheptathiazole moiety, making it a unique structure for studying its chemical and biological properties.

Preparation Methods

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide involves multiple steps, typically starting with the preparation of the pyridazinone core. The chlorophenyl group is introduced through a substitution reaction, followed by the formation of the cycloheptathiazole ring. The final step involves the condensation of the pyridazinone and cycloheptathiazole intermediates under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or oxygen in the presence of a catalyst.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as vanadium oxide, and mild reaction conditions to ensure high yields and selectivity .

Scientific Research Applications

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives and cycloheptathiazole-containing molecules. Compared to these compounds, 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it a valuable compound for research and development.

Similar compounds include:

Properties

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide

InChI

InChI=1S/C20H19ClN4O2S/c21-14-8-6-13(7-9-14)15-10-11-19(27)25(24-15)12-18(26)23-20-22-16-4-2-1-3-5-17(16)28-20/h6-11H,1-5,12H2,(H,22,23,26)

InChI Key

ZHPXKQKIHXSOGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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